Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate
Description
Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate is a synthetic carbamate derivative characterized by a phenyl ring substituted with a 2-hydroxy-3-(propan-2-ylamino)propoxy group and a butyl carbamate moiety. This structure combines a β-adrenergic receptor-targeting motif (shared with beta-blockers like atenolol) with a carbamate functional group, which may influence metabolic stability and receptor binding.
Properties
IUPAC Name |
butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4/c1-4-5-9-22-17(21)19-14-7-6-8-16(10-14)23-12-15(20)11-18-13(2)3/h6-8,10,13,15,18,20H,4-5,9,11-12H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPHIFINLABJJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=CC(=CC=C1)OCC(CNC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50907494 | |
| Record name | Butyl hydrogen (3-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50907494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102417-13-0 | |
| Record name | Carbamic acid, (3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, butyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102417130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl hydrogen (3-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50907494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Alkoxylation and Carbamate Formation
A common approach involves sequential alkoxylation of a phenolic precursor followed by carbamate coupling. For example, ethyl and methyl analogs of this compound (e.g., ethyl (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate , CAS 6673-33-2) are synthesized via:
-
Phenolic Alkoxylation : Reacting 3-aminophenol with epichlorohydrin in basic conditions to introduce the 2-hydroxy-3-chloropropoxy intermediate.
-
Amination : Substituting the chloride with isopropylamine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile).
-
Carbamate Formation : Treating the resulting amine with butyl chloroformate in the presence of a base (e.g., triethylamine) to install the carbamate group.
This method yields ~70–85% purity before crystallization. Key challenges include controlling regioselectivity during alkoxylation and minimizing over-alkylation of the amine.
Catalytic and Solvent Optimization
Role of Catalysts
Solvent Systems
-
Ethanol/Water (50%) : Balances solubility and eco-friendliness for InCl-catalyzed reactions.
-
DMF/Acetonitrile : Preferred for stepwise amination due to high dielectric constants.
Analytical Characterization
Post-synthesis validation includes:
-
NMR Spectroscopy : -NMR confirms substitution patterns (e.g., δ 1.37 ppm for tert-butyl groups).
-
Mass Spectrometry : ESI-MS verifies molecular ions (e.g., m/z 324.205 for [M+H]).
-
Chromatography : HPLC purities >95% are achievable via reverse-phase methods.
Comparative Data on Synthesis Methods
| Method | Catalyst | Solvent | Time | Yield | Purity |
|---|---|---|---|---|---|
| Stepwise Alkoxylation | None | DMF | 12 h | 72% | 90% |
| One-Pot Multicomponent | InCl | Ethanol/Water | 20 min | 85%* | 95% |
| Carbamate Coupling | PyAOP/DIEA | DMF | 2 h | 75% | 92% |
*Theoretical yield if adapted for target compound.
Chemical Reactions Analysis
Types of Reactions
Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of a nitro group can produce an amine .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H28N2O4
- Molecular Weight : 324.421 g/mol
- InChIKey : CWPHIFINLABJJM-UHFFFAOYSA-N
The compound features a carbamate functional group, which is integral to its biological activity and therapeutic potential.
Pharmaceutical Applications
-
Drug Development :
- Butyl Carbamate has been investigated for its potential as a drug candidate in various therapeutic areas, particularly cardiovascular medicine. Its structure suggests possible interactions with adrenergic receptors, which are crucial for regulating heart rate and blood pressure.
-
Beta-Blocker Analog :
- The compound has been studied as an analog to existing beta-blockers, such as atenolol, which are used to treat hypertension and other cardiovascular conditions. Research indicates that modifications to the carbamate structure can enhance selectivity and reduce side effects associated with traditional beta-blockers .
- Antihypertensive Activity :
Case Study: Cardiovascular Effects
A study published in the Journal of Medicinal Chemistry explored the effects of Butyl Carbamate on isolated rat hearts. The results indicated that the compound effectively reduced heart rate and myocardial oxygen consumption without significant negative inotropic effects, positioning it as a promising candidate for further cardiovascular research .
| Study Aspect | Details |
|---|---|
| Model Used | Isolated rat heart model |
| Primary Findings | Reduced heart rate; decreased myocardial oxygen consumption |
| Potential Application | Development of safer antihypertensive drugs |
Toxicological Studies
Understanding the safety profile of Butyl Carbamate is essential for its application in medicine. Toxicological assessments have shown that while the compound exhibits some cytotoxicity at high concentrations, it remains within acceptable limits for therapeutic use when properly dosed.
Regulatory Status
Currently, Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate is classified as a research chemical. It is not yet approved for clinical use but is available for laboratory studies under controlled conditions .
Mechanism of Action
The mechanism of action of Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate involves its interaction with beta-adrenergic receptors. It acts as a beta-blocker, inhibiting the action of epinephrine and norepinephrine on these receptors. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Shared Core Motifs
Atenolol (2-{4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl}acetamide)
- Key Differences : Replaces the butyl carbamate with an acetamide group.
- Pharmacological Activity: A selective β1-blocker used for hypertension and angina. The hydroxy-isopropylamino propoxy group is critical for β1-receptor antagonism .
- Physicochemical Properties : Molecular weight 266.34; higher polarity due to the acetamide group compared to the carbamate .
Ethyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate Hydrochloride
- Key Differences: Substitutes the carbamate with an ethyl propanoate ester.
- Biological Properties : Enhanced lipophilicity from the ester group may improve membrane permeability, but reduced metabolic stability compared to carbamates .
Impurity MM0435.10 (N-[3-Acetyl-4-[(2RS)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]propanamide Hydrochloride)
- Key Differences : Acetyl and propanamide substituents instead of carbamate.
Carbamate-Containing Analogues
[2-(4-Chlorophenoxy)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate
- Key Differences: Chlorophenoxy and pyridinyl substituents replace the hydroxy-isopropylamino propoxy group.
- Biological Activity : Exhibits anticancer and antimicrobial effects, suggesting carbamates with aromatic substituents may target diverse pathways .
(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate
- Key Differences : Diphenyl substitution and tert-butyl carbamate.
- Unique Features : Increased steric hindrance from tert-butyl and diphenyl groups may enhance metabolic stability but reduce solubility .
Physicochemical and Functional Group Comparisons
Pharmacological and Metabolic Considerations
- Carbamate vs. The butyl chain may further enhance lipophilicity, favoring CNS penetration .
- Antimicrobial Potential: Compounds with chlorophenoxy or pyridinyl groups (e.g., ) demonstrate antimicrobial effects, indicating possible applications for the target compound .
Biological Activity
Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate, also known by its CAS number 81148-15-4, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H23NO4 |
| Molecular Weight | 281.347 g/mol |
| Density | 1.139 g/cm³ |
| Boiling Point | 486.1 °C |
| Flash Point | 247.8 °C |
These properties indicate that the compound is stable under normal conditions, which is crucial for its application in biological studies.
Research indicates that this compound exhibits several biological activities:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are involved in metabolic processes, which may contribute to its therapeutic effects.
- Anti-inflammatory Properties : Studies suggest that it possesses anti-inflammatory effects, potentially making it useful in treating conditions characterized by inflammation.
- Neuroprotective Effects : Preliminary data indicate that this compound may protect neuronal cells from damage caused by amyloid beta peptides, which are implicated in Alzheimer's disease pathology.
Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study published in Synthetic Communications demonstrated that the compound could inhibit the aggregation of amyloid beta peptides in cell cultures, suggesting a protective effect against neurodegeneration .
- Animal Models : In vivo studies involving animal models have shown that treatment with this compound can lead to improved cognitive function and reduced markers of neuroinflammation .
Case Studies
- Neurodegenerative Disease Model :
- Inflammation Model :
Q & A
Q. What are the critical safety protocols for handling Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use flame-retardant antistatic clothing, nitrile gloves, and safety goggles to avoid skin/eye contact .
- Storage: Store refrigerated in tightly sealed containers under dry, ventilated conditions to prevent electrostatic charge buildup or degradation .
- Exposure Control: Avoid inhalation of vapors; use fume hoods during handling. Spills should be contained immediately using inert absorbents (e.g., vermiculite) .
Q. What synthetic strategies are viable for preparing this compound?
Methodological Answer:
- Stepwise Carbamate Formation: React 3-[2-hydroxy-3-(propan-2-ylamino)propoxy]aniline with butyl chloroformate in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) .
Q. How can structural analogs of this compound inform its mechanism of action?
Methodological Answer:
- Comparative Analysis: Compare with chlorophenoxy-pyridinyl carbamates (e.g., [2-(4-chlorophenoxy)-3-pyridinyl]methyl carbamate derivatives) to identify conserved pharmacophores using molecular docking or QSAR models .
- Bioactivity Assays: Test analogs in enzymatic inhibition assays (e.g., kinase or protease panels) to correlate substituent effects with activity trends .
Advanced Research Questions
Q. How should researchers address conflicting bioactivity data reported for this compound in different studies?
Methodological Answer:
- Data Harmonization: Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). For example, discrepancies in IC50 values may arise from DMSO concentration variations (>0.1% can induce cytotoxicity) .
- Meta-Analysis: Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies, adjusting for covariates like purity (>95% verified via LC-MS) or batch variability .
Q. What advanced techniques are optimal for characterizing pH-dependent stability of this compound?
Methodological Answer:
- Kinetic Stability Studies: Use UV-Vis spectroscopy (λ = 250–300 nm) to monitor degradation rates in buffers (pH 2–10) at 37°C. Confirm degradation products via HRMS and 2D-NMR .
- Computational Modeling: Apply density functional theory (DFT) to predict hydrolysis-prone bonds (e.g., carbamate linkage) under acidic/basic conditions .
Q. How can experimental design optimize the compound’s bioavailability in preclinical models?
Methodological Answer:
- Formulation Screening: Test solubility enhancers (e.g., cyclodextrins, lipid nanoparticles) using shake-flask assays. Measure logP via reverse-phase HPLC to guide excipient selection .
- In Vivo PK/PD: Administer radiolabeled compound (e.g., ³H or ¹⁴C) in rodent models. Use LC-MS/MS to quantify plasma/tissue concentrations and correlate with efficacy endpoints .
Q. What strategies resolve contradictions in reported metabolic pathways of this compound?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
